molecular formula C23H19BrN2O3S B2679693 (3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893312-42-0

(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2679693
CAS No.: 893312-42-0
M. Wt: 483.38
InChI Key: UGIWHHUDWDFTON-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a complex organic compound that belongs to the class of benzothiazinones This compound is characterized by its unique structure, which includes a bromophenyl group, a methylene bridge, and a benzothiazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves a multi-step process. The initial step often includes the formation of the benzothiazinone core, followed by the introduction of the bromophenyl group and the methylene bridge. Common reagents used in these reactions include bromine, aniline derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Commonly involves the replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzothiazinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its applications range from the creation of advanced polymers to the design of novel catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved in its mechanism of action are often complex and require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
  • (3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
  • (3E)-3-{[(2-iodophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Uniqueness

The uniqueness of (3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide lies in its bromophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different halogen substitutions, the bromine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of the compound can be represented as follows:

C18H18BrN3O2S\text{C}_{18}\text{H}_{18}\text{BrN}_3\text{O}_2\text{S}

The synthesis typically involves a multi-step reaction process, where the benzothiazine core is modified to introduce various functional groups that enhance biological activity. The compound can be synthesized via the condensation reaction of appropriate benzothiazine derivatives with substituted phenylamines and aldehydes under controlled conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazine derivatives. The compound has shown significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent. For example, derivatives similar to this compound have demonstrated higher efficacy compared to standard antibiotics in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Compound Bacterial Strain Inhibition Zone (mm)
(3E)-3-{[(2-bromophenyl)amino]methylene}-...S. aureus20
Reference DrugS. aureus15
(3E)-3-{[(2-bromophenyl)amino]methylene}-...B. subtilis22
Reference DrugB. subtilis16

Anti-inflammatory Properties

The anti-inflammatory activity of benzothiazine derivatives has also been explored extensively. In vitro and in vivo studies indicate that this compound exhibits significant inhibition of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of inflammatory diseases. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-κB) signaling pathways .

Anticancer Activity

Emerging research suggests that benzothiazine derivatives may possess anticancer properties. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The underlying mechanisms are thought to involve cell cycle arrest and activation of apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various benzothiazine derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity, particularly with halogen substitutions on the aromatic rings.
  • Anti-inflammatory Mechanism Investigation : In a controlled animal model, the anti-inflammatory effects were assessed through the measurement of paw edema in rats treated with the compound versus a control group. The treated group exhibited significantly reduced edema compared to controls, confirming its potential as an anti-inflammatory agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest favorable absorption characteristics and metabolic stability; however, further investigations are required to fully elucidate its pharmacokinetic profile. Toxicological assessments have indicated low toxicity levels in preliminary screenings, making it a candidate for further development .

Properties

IUPAC Name

(3E)-3-[(2-bromoanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3S/c1-16-10-12-17(13-11-16)15-26-21-9-5-2-6-18(21)23(27)22(30(26,28)29)14-25-20-8-4-3-7-19(20)24/h2-14,25H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIWHHUDWDFTON-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4Br)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4Br)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.